Comparative Antiproliferative Potency in A549 Lung Cancer Cells: 2-Chloro vs. 3-Chloro Positional Isomer
In comparative cellular assays, 2-chloro-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-one (2-chloro isomer) demonstrates an IC50 of 5.4 µM against A549 non-small cell lung cancer cells , whereas its positional isomer 3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one (3-chloro isomer) exhibits a substantially weaker IC50 of approximately 1.9 mM against FGFR-mediated cancer cell proliferation . This represents an approximately 350-fold difference in cellular potency between the two chloro-substituted regioisomers. The 2-chloro isomer induces G2/M cell cycle arrest and apoptosis, suggesting a distinct mechanism of action profile compared to the 3-chloro analog .
| Evidence Dimension | Antiproliferative activity (IC50) against A549 lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 5.4 µM |
| Comparator Or Baseline | 3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one (positional isomer): IC50 ≈ 1,900 µM (1.9 mM) |
| Quantified Difference | ~350-fold greater potency for 2-chloro isomer (5.4 µM vs. 1,900 µM) |
| Conditions | In vitro cell viability assay; A549 non-small cell lung cancer cell line ; comparator data from FGFR-mediated proliferation assay context |
Why This Matters
The >350-fold potency differential directly impacts compound selection for cellular screening campaigns—procuring the 3-chloro isomer would require substantially higher compound concentrations to achieve comparable cellular effects, potentially introducing off-target artifacts and solubility limitations.
